molecular formula C17H12ClN3O4 B2531645 2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid CAS No. 924862-23-7

2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid

Cat. No.: B2531645
CAS No.: 924862-23-7
M. Wt: 357.75
InChI Key: QMDDJNNFLHZUKA-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid is a useful research compound. Its molecular formula is C17H12ClN3O4 and its molecular weight is 357.75. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    Indole derivatives have been found to bind with high affinity to multiple receptors . .

    Mode of Action

    The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information about the compound’s targets, it’s difficult to say how it interacts with them.

    Biochemical Pathways

    Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration

    Result of Action

    Indole derivatives can have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

    Action Environment

    The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)diazenyl]-1-hydroxy-3-oxoisoquinolin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4/c18-10-5-7-11(8-6-10)19-20-15-12-3-1-2-4-13(12)16(24)21(17(15)25)9-14(22)23/h1-8,24H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFJEXRZYONVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C(=C2C=C1)O)CC(=O)O)N=NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401122532
Record name 4-[2-(4-Chlorophenyl)hydrazinylidene]-3,4-dihydro-1,3-dioxo-2(1H)-isoquinolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924862-23-7
Record name 4-[2-(4-Chlorophenyl)hydrazinylidene]-3,4-dihydro-1,3-dioxo-2(1H)-isoquinolineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401122532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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